REACTION_CXSMILES
|
[CH:1](N1CCCC1=O)=C.[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].C(O)(=O)C(CC(O)=O)=C.[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:32]=[CH:31][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1>>[CH4:1].[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:28]=[CH:29][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:31][CH:32]=1 |f:3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](N1CCCC1=O)=C.[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].C(O)(=O)C(CC(O)=O)=C.[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:32]=[CH:31][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1>>[CH4:1].[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:28]=[CH:29][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:31][CH:32]=1 |f:3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |